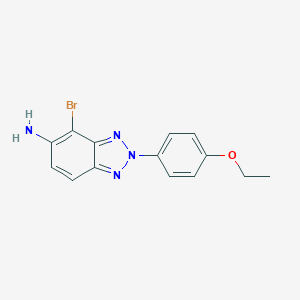

4-bromo-2-(4-ethoxyphenyl)-2H-benzotriazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-bromo-2-(4-ethoxyphenyl)-2H-benzotriazol-5-amine, also known as BBA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BBA belongs to the class of benzotriazole derivatives and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in various fields of research.

Mecanismo De Acción

The mechanism of action of 4-bromo-2-(4-ethoxyphenyl)-2H-benzotriazol-5-amine involves its ability to act as an electron acceptor and form charge-transfer complexes with electron donors. This leads to the formation of excitons, which can then dissociate and generate charge carriers. The charge carriers can then be transported through the material, leading to its semiconducting properties.

In the case of PDT, 4-bromo-2-(4-ethoxyphenyl)-2H-benzotriazol-5-amine acts as a photosensitizer by absorbing light energy and generating singlet oxygen through a type II photochemical reaction. The singlet oxygen can then react with cellular components, leading to cell death.

Biochemical and Physiological Effects:

4-bromo-2-(4-ethoxyphenyl)-2H-benzotriazol-5-amine has been found to exhibit low toxicity and good biocompatibility in various in vitro and in vivo studies. It has been shown to have minimal cytotoxicity towards normal cells, while exhibiting significant cytotoxicity towards cancer cells in the presence of light.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of using 4-bromo-2-(4-ethoxyphenyl)-2H-benzotriazol-5-amine in laboratory experiments is its ease of synthesis and purification. It can be synthesized in high yield and purity using a simple and cost-effective method. Another advantage is its stability under ambient conditions, making it easy to handle and store.

One of the limitations of using 4-bromo-2-(4-ethoxyphenyl)-2H-benzotriazol-5-amine is its limited solubility in common organic solvents, which can make it challenging to work with in certain experiments. Additionally, its mechanism of action is still not fully understood, which can make it difficult to optimize its properties for specific applications.

Direcciones Futuras

There are several future directions for research involving 4-bromo-2-(4-ethoxyphenyl)-2H-benzotriazol-5-amine. One area of interest is in the development of new organic semiconductors with improved charge transport properties for use in electronic devices. 4-bromo-2-(4-ethoxyphenyl)-2H-benzotriazol-5-amine can serve as a starting point for the synthesis of new derivatives with enhanced properties.

Another area of research is in the development of new photosensitizers for PDT. 4-bromo-2-(4-ethoxyphenyl)-2H-benzotriazol-5-amine can be modified to improve its singlet oxygen generation efficiency and selectivity towards cancer cells, leading to more effective therapies.

Overall, 4-bromo-2-(4-ethoxyphenyl)-2H-benzotriazol-5-amine is a promising compound with potential applications in various fields of scientific research. Its unique properties and ease of synthesis make it an attractive candidate for further study and development.

Métodos De Síntesis

The synthesis of 4-bromo-2-(4-ethoxyphenyl)-2H-benzotriazol-5-amine involves the reaction of 4-bromo-2-nitroaniline with 4-ethoxybenzoyl chloride in the presence of triethylamine. The resulting intermediate is then reduced using iron powder to obtain 4-bromo-2-(4-ethoxyphenyl)-2H-benzotriazol-5-amine in high yield. This synthesis method has been optimized and modified for large-scale production of 4-bromo-2-(4-ethoxyphenyl)-2H-benzotriazol-5-amine in the laboratory.

Aplicaciones Científicas De Investigación

4-bromo-2-(4-ethoxyphenyl)-2H-benzotriazol-5-amine has been widely studied for its potential applications in various fields of scientific research. One of the major areas of interest is in the development of organic semiconductors for electronic devices. 4-bromo-2-(4-ethoxyphenyl)-2H-benzotriazol-5-amine has been found to exhibit excellent charge transport properties, making it a promising candidate for use in organic field-effect transistors and solar cells.

Another area of research where 4-bromo-2-(4-ethoxyphenyl)-2H-benzotriazol-5-amine has shown potential is in the field of photodynamic therapy (PDT). PDT involves the use of photosensitizing agents that can selectively accumulate in cancer cells and generate reactive oxygen species upon exposure to light, leading to cell death. 4-bromo-2-(4-ethoxyphenyl)-2H-benzotriazol-5-amine has been found to be an effective photosensitizer for PDT due to its high singlet oxygen generation efficiency and low dark toxicity.

Propiedades

Fórmula molecular |

C14H13BrN4O |

|---|---|

Peso molecular |

333.18 g/mol |

Nombre IUPAC |

4-bromo-2-(4-ethoxyphenyl)benzotriazol-5-amine |

InChI |

InChI=1S/C14H13BrN4O/c1-2-20-10-5-3-9(4-6-10)19-17-12-8-7-11(16)13(15)14(12)18-19/h3-8H,2,16H2,1H3 |

Clave InChI |

OCGYQGNFMBAIHG-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)N2N=C3C=CC(=C(C3=N2)Br)N |

SMILES canónico |

CCOC1=CC=C(C=C1)N2N=C3C=CC(=C(C3=N2)Br)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(4-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B243392.png)

![3-isopropoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B243393.png)

![2-(2-methylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide](/img/structure/B243406.png)

![Methyl 3-{[(2-methylphenoxy)acetyl]amino}-4-(4-morpholinyl)benzoate](/img/structure/B243407.png)

![2-(4-chloro-2-methylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide](/img/structure/B243409.png)

![Methyl 3-[(2,4-dichlorobenzoyl)amino]-4-morpholin-4-ylbenzoate](/img/structure/B243410.png)

![2,6-dimethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B243411.png)

![3,5-dichloro-2-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B243413.png)

![3-bromo-4-ethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B243414.png)

![3-chloro-4-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B243416.png)

![3,4-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B243417.png)